molecular formula C10H12BF4IN2 B091570 Bis(pyridine)iodonium tetrafluoroborate CAS No. 15656-28-7

Bis(pyridine)iodonium tetrafluoroborate

Cat. No.: B091570
CAS No.: 15656-28-7
M. Wt: 373.93 g/mol
InChI Key: WVXJCTSZJWIBQT-UHFFFAOYSA-N
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Description

Bis(pyridine)iodonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF4IN2 and its molecular weight is 373.93 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Bis(pyridine)iodonium tetrafluoroborate (IPy2_2BF4_4) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

IPy2_2BF4_4 is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.

Mechanisms of Biological Activity

The biological activity of IPy2_2BF4_4 primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.

Oxidation Reactions

IPy2_2BF4_4 has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:

  • Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.
  • Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .

1. Selective Iodination

A study highlighted the use of IPy2_2BF4_4 for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.

2. Asymmetric Halofunctionalization

Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPy2_2BF4_4 can promote halogen transfer, achieving high enantiomeric excess remains complex.

Biological Implications

The oxidative capabilities of IPy2_2BF4_4 position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
OxidationConverts alcohols to carbonyls; applicable in drug synthesis
IodinationRegioselective iodination for synthesizing complex organic molecules
Asymmetric ReactionsPotential for enantioselective halofunctionalization using chiral ligands

Properties

IUPAC Name

iodanium;pyridine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXJCTSZJWIBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF4IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447027
Record name Bis(pyridine)iodonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15656-28-7
Record name Bis(pyridine)iodonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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